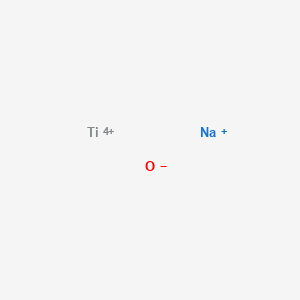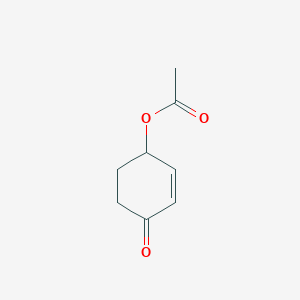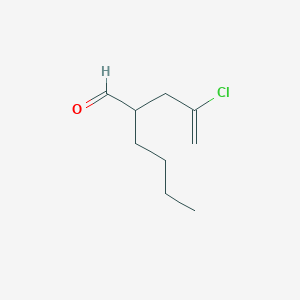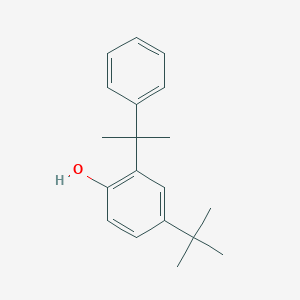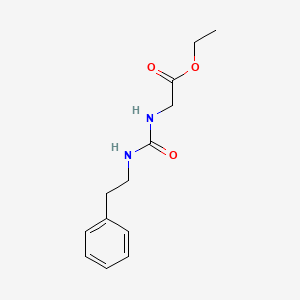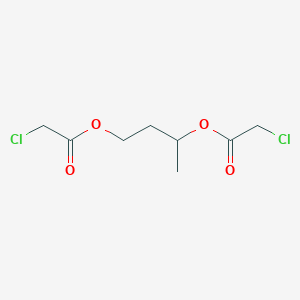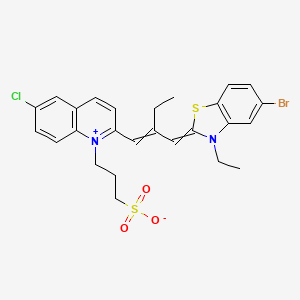
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that belongs to the class of quinolinium derivatives This compound is characterized by its unique structure, which includes a quinolinium core substituted with various functional groups such as bromine, chlorine, and sulfonate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 5-bromo-3-ethylbenzothiazole with appropriate reagents under controlled conditions.
Condensation Reaction: The benzothiazole intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the corresponding benzothiazolylidene derivative.
Coupling with Quinolinium Derivative: The benzothiazolylidene derivative is further reacted with a quinolinium derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.
化学反应分析
Types of Reactions
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce reduced quinolinium derivatives.
科学研究应用
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways to alter cell behavior.
相似化合物的比较
Similar Compounds
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloroquinolinium
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-1-(3-sulphonatopropyl)quinolinium
Uniqueness
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonate group, makes it particularly versatile for various applications.
属性
CAS 编号 |
52450-03-0 |
|---|---|
分子式 |
C26H26BrClN2O3S2 |
分子量 |
594.0 g/mol |
IUPAC 名称 |
3-[2-[2-[(5-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-chloroquinolin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H26BrClN2O3S2/c1-3-18(15-26-29(4-2)24-17-20(27)7-11-25(24)34-26)14-22-9-6-19-16-21(28)8-10-23(19)30(22)12-5-13-35(31,32)33/h6-11,14-17H,3-5,12-13H2,1-2H3 |
InChI 键 |
GLLQOQWZQQOWTA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC1=[N+](C2=C(C=C1)C=C(C=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Br)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
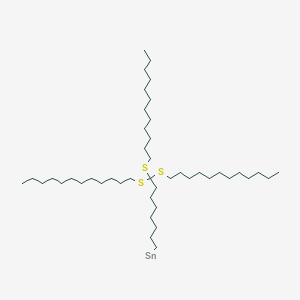
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
